molecular formula C8H8ClN3 B12815049 4-Chloro-1-methyl-1H-indazol-7-amine

4-Chloro-1-methyl-1H-indazol-7-amine

Cat. No.: B12815049
M. Wt: 181.62 g/mol
InChI Key: WSTQLWOSKCFWIJ-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry . The compound’s structure consists of a chloro group at the 4th position, a methyl group at the 1st position, and an amine group at the 7th position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzonitrile with hydrazine, followed by methylation and subsequent amination . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like regioselective bromination and heterocycle formation with hydrazine .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-indazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, transition metal catalysts like Cu(OAc)2, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

4-Chloro-1-methyl-1H-indazol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-1-methylindazol-7-amine

InChI

InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)6(9)2-3-7(8)10/h2-4H,10H2,1H3

InChI Key

WSTQLWOSKCFWIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C=N1)Cl)N

Origin of Product

United States

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